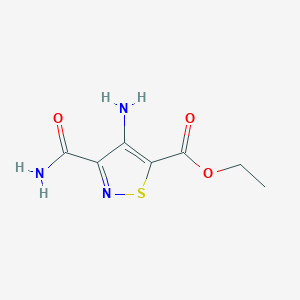

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-2-13-7(12)5-3(8)4(6(9)11)10-14-5/h2,8H2,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOLRWLXDGELQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NS1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357699 |

Source

|

| Record name | ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54968-74-0 |

Source

|

| Record name | ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate CAS 54968-74-0 properties

An In-depth Technical Guide to Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (CAS 54968-74-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for this compound is limited. This guide synthesizes known information about the compound's identity with predicted data and inferred knowledge from structurally related isothiazole and aminothiazole derivatives to provide a comprehensive yet provisional resource. All inferred information is supported by appropriate citations.

Core Chemical Identity and Structural Elucidation

This compound, registered under CAS number 54968-74-0, is a substituted isothiazole derivative.[1] The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This core structure is decorated with three key functional groups: a primary amine at position 4, a carboxamide (aminocarbonyl) at position 3, and an ethyl carboxylate at position 5.

The strategic placement of these functional groups—an electron-donating amine and two electron-withdrawing groups on the isothiazole core—suggests a molecule with nuanced electronic properties, making it an intriguing candidate for further investigation in medicinal chemistry and materials science.

| Identifier | Value | Source |

| CAS Number | 54968-74-0 | [1] |

| Molecular Formula | C₇H₉N₃O₃S | [2] |

| Molecular Weight | 215.23 g/mol | [1] |

| InChI | 1S/C7H9N3O3S/c1-2-13-7(12)5-3(8)4(6(9)11)10-14-5/h2,8H2,1H3,(H2,9,11) | [1][2] |

| InChIKey | CFOLRWLXDGELQE-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)C1=C(C(=NS1)C(=O)N)N | [2] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];N1 [label="N", pos="0,1.5!"]; S1 [label="S", pos="0,-1.5!"]; C3 [label="C", pos="-1.2,0.8!"]; C4 [label="C", pos="-1.2,-0.8!"]; C5 [label="C", pos="1.2,0!"];

N1 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- S1 [label=""]; S1 -- C5 [label=""]; C5 -- N1 [label=""];

C3_sub [label="C(=O)NH₂", pos="-2.8,1.2!"]; C4_sub [label="NH₂", pos="-2.8,-1.2!"]; C5_sub [label="C(=O)OCC", pos="3,0!"];

C3 -- C3_sub [style=solid]; C4 -- C4_sub [style=solid]; C5 -- C5_sub [style=solid]; }

Caption: 2D representation of this compound.

Physicochemical Properties: Predictions and Insights

| Property | Predicted Value | Source |

| XlogP | 0.6 | [2] |

| Monoisotopic Mass | 215.03647 Da | [2] |

The predicted XlogP value of 0.6 suggests that the compound is relatively hydrophilic.[2] This is a logical consequence of the presence of multiple hydrogen bond donors (the amine and amide groups) and acceptors (the carbonyl and ester oxygens, and the ring nitrogen), which are likely to dominate over the hydrophobic contribution of the ethyl group and the aromatic ring. This property is critical for drug development, influencing solubility, membrane permeability, and pharmacokinetic profiles.

Spectroscopic Profile (Inferred)

No published spectra for this specific compound were found. However, based on its structure, the following characteristic signals can be anticipated:

-

¹H NMR:

-

A triplet and a quartet in the upfield region corresponding to the ethyl ester group (–OCH₂CH₃).

-

Broad singlets for the protons of the primary amine (–NH₂) and the amide (–CONH₂), the chemical shifts of which would be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Signals for the two carbonyl carbons of the ester and amide groups in the downfield region.

-

Carbons of the isothiazole ring, with their specific shifts influenced by the attached substituents.

-

Signals for the ethyl group carbons.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the amine and amide groups, likely appearing as distinct peaks in the 3100-3500 cm⁻¹ region.

-

C=O stretching vibrations for the ester and amide carbonyls, expected in the 1650-1750 cm⁻¹ range.

-

C-N and C-S stretching bands characteristic of the isothiazole ring.

-

-

Mass Spectrometry:

-

The molecular ion peak [M]⁺ would be expected at m/z 215. A high-resolution mass spectrum would confirm the elemental composition of C₇H₉N₃O₃S. Predicted collision cross-section values for various adducts such as [M+H]⁺ and [M+Na]⁺ are available.[2]

-

Synthesis and Reactivity Landscape (Inferred)

While a specific synthesis for this compound is not published, the synthesis of substituted isothiazoles is well-documented. A plausible approach could involve the Thorpe-Ziegler cyclization, a common method for constructing 4-aminoisothiazole rings.[3]

Caption: A generalized, potential synthetic workflow for the isothiazole core.

Reactivity Insights: The reactivity of this molecule will be governed by its functional groups:

-

The 4-amino group is a nucleophilic center and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.

-

The ester and amide groups are susceptible to hydrolysis under acidic or basic conditions.

-

The isothiazole ring itself possesses a degree of aromatic stability but can undergo certain electrophilic or nucleophilic substitution reactions depending on the reaction conditions and the directing effects of the existing substituents. The reactivity of isothiazole derivatives has been a subject of study, revealing pathways for further functionalization.[4]

Potential Applications in Research (Inferred from Analogues)

The isothiazole and aminothiazole scaffolds are prevalent in compounds with a wide range of biological activities.[5] This suggests that this compound could be a valuable building block or a candidate for screening in various therapeutic areas.

-

Antimicrobial and Antifungal Activity: Isothiazole derivatives are known for their potent antimicrobial and antifungal properties.[6] The commercial fungicide Isotianil is a notable example.[6]

-

Anti-inflammatory and Antiviral Properties: Several studies have reported significant anti-inflammatory and antiviral activities for various isothiazole and aminothiazole derivatives.[4][7][8]

-

Enzyme Inhibition: The isothiazole nucleus has been incorporated into molecules designed as inhibitors for various enzymes, playing a role in the development of treatments for a range of diseases.[5]

-

Antioxidant Activity: Aminothiazole derivatives have been investigated as potent antioxidants, with potential applications in treating conditions related to oxidative stress.[9]

Given these precedents, this compound represents a scaffold that could be explored for the development of novel therapeutic agents. Its multifunctionality allows for the synthesis of diverse libraries of compounds for high-throughput screening.

Safety and Handling

Specific safety data for this compound is not available. As with any laboratory chemical for which toxicological properties have not been fully investigated, it should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood.

Conclusion

This compound is a chemical entity with a rich potential stemming from its unique combination of functional groups on a biologically relevant isothiazole core. While specific experimental data remains elusive, this guide provides a framework for understanding its likely properties and potential applications based on established chemical principles and data from analogous compounds. It serves as a call to the research community to further investigate this and similar molecules to unlock their full potential in drug discovery and materials science.

References

-

In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). KTU ePubl. Retrieved January 20, 2026, from [Link]

- This compound. (n.d.). Google.

-

Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve. Retrieved January 20, 2026, from [Link]

-

Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (C7H9N3O3S). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. This compound | 54968-74-0 [sigmaaldrich.com]

- 2. PubChemLite - Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (C7H9N3O3S) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate

Introduction: This guide provides a comprehensive technical overview of the core physicochemical characteristics of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate. As a heterocyclic compound incorporating the versatile 1,2-thiazole scaffold, this molecule presents significant interest for researchers in medicinal chemistry and drug development. The presence of multiple functional groups—an amino group, a carbamoyl moiety, and an ethyl ester—suggests a rich chemical profile with potential for diverse biological interactions.

It is important to note that while this specific molecule is cataloged, extensive experimental data is not yet prevalent in peer-reviewed literature. Therefore, this document serves as both a repository of available predicted data and, more critically, a methodological guide. We will detail the established, field-proven protocols for determining the key physicochemical parameters essential for any new chemical entity's progression through the drug discovery pipeline. This guide is structured to explain not just the 'what' but the 'why'—the causality behind experimental choices and the interpretation of potential outcomes.

Molecular Structure and Core Identifiers

The foundational step in characterizing any compound is to understand its structure and fundamental properties. The arrangement of functional groups on the 1,2-thiazole core is pivotal, dictating the molecule's polarity, hydrogen bonding capability, and potential reactivity.

Caption: 2D structure of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate.

Table 1: Compound Identification and Predicted Properties

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉N₃O₃S | PubChem |

| Molecular Weight | 215.23 g/mol | PubChem |

| InChI | InChI=1S/C7H9N3O3S/c1-2-13-7(12)5-3(8)4(6(9)11)10-14-5/h2,8H2,1H3,(H2,9,11) | PubChem |

| SMILES | CCOC(=O)C1=C(C(=NS1)C(=O)N)N | PubChem |

| Predicted XlogP | 0.6 | PubChem |

Solubility Profile: A Gateway to Biological Relevance

Solubility is a critical determinant of a compound's suitability for drug development, influencing everything from formulation to bioavailability. The "like dissolves like" principle is our starting point; the polarity of the solute must be matched with the solvent.[1] This compound possesses both polar (amino, carbamoyl, ester carbonyls) and non-polar (ethyl group, thiazole ring) features, suggesting a nuanced solubility profile.

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to classifying solubility, essential for downstream applications like purification and formulation.[2][3]

-

Preparation: Accurately weigh 10 mg of the compound into a series of small, clean test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a test solvent in 0.25 mL increments. Agitate vigorously (vortex) for 30 seconds after each addition.

-

Observation: Visually inspect for complete dissolution. If the compound dissolves, it is classified as "soluble" (>10 mg/mL). If not, it is "insoluble" or "sparingly soluble."

-

Solvent Series: This should be performed with a panel of solvents representing a range of polarities and pH values:

-

Water (H₂O): To assess baseline aqueous solubility.

-

5% Hydrochloric Acid (HCl): The amino group is expected to protonate, forming a more polar hydrochloride salt, likely increasing aqueous solubility.

-

5% Sodium Bicarbonate (NaHCO₃) & 5% Sodium Hydroxide (NaOH): To test for acidic protons. The N-H protons of the amino and carbamoyl groups are very weakly acidic and are unlikely to be deprotonated by these bases, but the test is standard procedure.

-

Organic Solvents: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM).

-

Causality and Insights:

-

The presence of three hydrogen bond donors (two on the amino group, two on the carbamoyl group) and multiple hydrogen bond acceptors (N of the ring, three O atoms) suggests at least moderate solubility in polar protic solvents like methanol and ethanol.

-

Solubility in 5% HCl is a strong indicator of a basic functional group, which would be the C4-amino group. This is a crucial property for potential oral drug candidates, as it affects dissolution in the acidic environment of the stomach.

Melting Point: An Index of Purity and Lattice Energy

The melting point (MP) is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically <1°C).[4] A broad melting range is a strong indicator of impurities, which disrupt the crystal lattice.[5]

Experimental Protocol for Capillary Melting Point Determination

The capillary method is a simple, universally accepted technique for accurate melting point measurement.[5][6]

-

Sample Preparation: Ensure the compound is completely dry and finely powdered. A small amount is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).

-

Rapid Initial Measurement: Heat the sample rapidly (10-15°C/min) to find an approximate melting range. This saves time in subsequent, more accurate measurements.

-

Accurate Measurement: Using a fresh sample, heat rapidly to about 20°C below the approximate MP. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.[5]

Expertise-Driven Insights:

-

The ability of the molecule to form intermolecular hydrogen bonds via its amino and carbamoyl groups would be expected to result in a relatively high melting point for a molecule of its size, as significant thermal energy is required to break these interactions in the crystal lattice.

Acidity and Basicity (pKa): The Key to pH-Dependent Behavior

The pKa value quantifies the strength of an acid or base and is critical for predicting a compound's ionization state at different physiological pHs. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) properties. This molecule has a basic nitrogen in the amino group and the potential for acidic behavior from the carbamoyl N-H, though the latter is typically very weak.

Experimental Protocol for pKa Determination via Potentiometric Titration

-

Solution Preparation: Prepare a dilute, standardized solution of the compound (e.g., 0.01 M) in a suitable solvent, often a water/methanol or water/DMSO co-solvent system for compounds with limited aqueous solubility.

-

Titration: Calibrate a pH meter and immerse the electrode in the sample solution. Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the basic amino group.

-

Data Analysis: Record the pH after each addition of titrant. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the resulting titration curve.[7]

Causality and Insights:

-

The primary basic center is the exocyclic amino group at the C4 position. The pKa value will be influenced by the electron-withdrawing nature of the adjacent ester and the thiazole ring itself. One would predict this to be a weak base.

-

Understanding the pKa is essential for designing salt-formulation strategies to improve solubility and stability.

Spectroscopic Profile: The Definitive Structural Fingerprint

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. A combination of NMR, IR, and Mass Spectrometry is required for complete characterization.

Sources

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate molecular structure and IUPAC name

An In-Depth Technical Guide to Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate: Molecular Structure, Properties, and Synthetic Exploration

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental literature for this specific molecule, this document synthesizes information from closely related isothiazole and thiazole derivatives to offer scientifically grounded insights into its structure, properties, and potential synthetic pathways. This approach is intended to provide a valuable resource for researchers navigating the exploration of novel isothiazole-based compounds in drug discovery.

Introduction to the Isothiazole Scaffold in Medicinal Chemistry

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is of significant interest in pharmaceutical and agrochemical research due to its diverse biological activities.[1][2] The isothiazole nucleus is a key component in a variety of bioactive molecules, including anti-infective, anti-inflammatory, and central nervous system-targeting agents.[3][4] The unique electronic properties conferred by the sulfur and nitrogen heteroatoms allow isothiazole derivatives to engage in a range of intermolecular interactions, making them versatile scaffolds for the design of enzyme inhibitors and receptor modulators.[3]

Molecular Structure and IUPAC Nomenclature

The compound of focus is systematically named This compound . Its structure is characterized by a central isothiazole ring substituted with three key functional groups: an amino group at position 4, an aminocarbonyl (or carbamoyl) group at position 3, and an ethyl carboxylate group at position 5.

Chemical and Physical Properties

While specific experimental data for the target compound is scarce, the following table summarizes its known identifiers and predicted properties based on its chemical structure.

| Property | Value | Source |

| CAS Number | 54968-74-0 | Sigma-Aldrich |

| Molecular Formula | C₇H₉N₃O₃S | Sigma-Aldrich |

| Molecular Weight | 215.23 g/mol | Sigma-Aldrich |

| InChI Key | CFOLRWLXDGELQE-UHFFFAOYSA-N | PubChem |

| SMILES | CCOC(=O)C1=C(N)C(=NS1)C(=O)N | PubChem |

| Melting Point | 203-204 °C | ChemicalBook |

Proposed Synthetic Pathways

Caption: Retrosynthetic approach for the target isothiazole.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of a substituted aminothiazole, which could be adapted for the synthesis of the target isothiazole. This protocol is based on established methods for the Hantzsch thiazole synthesis and similar cyclization reactions.[5]

Step 1: Synthesis of a Thioamide Intermediate

-

To a solution of an appropriate α-haloketone or α-haloester in ethanol, add an equimolar amount of a thiourea derivative.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the thioamide intermediate.

Step 2: Cyclization to the Thiazole/Isothiazole Ring

-

The subsequent cyclization to form the substituted thiazole or isothiazole ring can often be achieved by treating the thioamide intermediate with a suitable cyclizing agent, such as an α-halocarbonyl compound, in the presence of a base.

-

The reaction conditions, including solvent, temperature, and choice of base, will need to be optimized for the specific substrate.

It is crucial to note that the synthesis of a highly substituted isothiazole like the target compound may require a more specialized approach, potentially involving a multi-step sequence to introduce the various functional groups onto the heterocyclic core.

Spectroscopic Characterization (Anticipated)

Given the absence of published spectra for this compound, this section provides an educated prediction of the key spectroscopic features based on the analysis of similar compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a triplet and a quartet corresponding to the ethyl ester group. Signals for the amino protons will likely appear as broad singlets. The chemical shifts of these protons will be influenced by the solvent and concentration.

-

¹³C NMR: The spectrum will feature signals for the carbonyl carbons of the ester and amide groups, as well as distinct signals for the carbon atoms of the isothiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino and amide groups, C=O stretching of the ester and amide, and C=N and C-S stretching of the isothiazole ring.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethoxy group from the ester and cleavage of the amide group.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the isothiazole scaffold is present in numerous compounds with therapeutic potential.[1][3][9]

Caption: Potential applications of the isothiazole scaffold.

The presence of multiple functional groups on the target molecule, including hydrogen bond donors and acceptors, suggests that it could be a valuable building block for the synthesis of more complex molecules with specific biological targets. The amino and aminocarbonyl groups can be readily modified to explore structure-activity relationships (SAR) in a drug discovery program.

Conclusion and Future Directions

This compound represents an under-explored area of isothiazole chemistry. This guide has provided a foundational understanding of its structure and potential synthesis based on the established chemistry of related heterocyclic systems. Future research should focus on the development of a reliable synthetic route to this compound, followed by a thorough investigation of its chemical reactivity and biological properties. Such studies will be instrumental in determining its potential as a lead compound or a versatile intermediate in the development of new therapeutic agents.

References

-

Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(3). [Link]

-

Li, Y., et al. (2020). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Pest Management Science, 76(8), 2735-2742. [Link]

-

Kulkarni, S., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. [Link]

-

Gutmańska, K., et al. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Advanced Electronic Materials, 9(11), 2300482. [Link]

-

Mazur, T., et al. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. [Link]

-

Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

-

Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584. [Link]

-

Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102–10108. [Link]

- Askew, B. C., et al. (2006). U.S. Patent No. 7,091,227. Washington, DC: U.S.

- Bär, T., et al. (2008). U.S. Patent No. 7,408,069. Washington, DC: U.S.

-

Deev, S. L., et al. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. [Link]

-

Gashi, S., et al. (2023). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of Natural Sciences and Mathematics of Kosovo, 8(15-16). [Link]

- Reddy, G. J., et al. (2012).

- Wang, J., et al. (2014).

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 9. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

synthesis pathway for ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

An In-Depth Technical Guide to the Synthesis of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis leverages a convergent strategy culminating in a Thorpe-Ziegler cyclization, a powerful method for the formation of substituted aminothiophenes and related heterocyles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the success of the synthesis.

Introduction: The Significance of the Isothiazole Core

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is found in a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The unique electronic properties conferred by the N-S bond contribute to the ability of isothiazole derivatives to interact with various biological targets. The specific substitution pattern of the target molecule, this compound, presents a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of more complex drug candidates.

Retrosynthetic Analysis and Strategic Approach

The synthesis of a polysubstituted heterocyclic system such as this compound requires a carefully planned synthetic strategy. A retrosynthetic analysis reveals a key disconnection at the isothiazole ring, suggesting a cyclization approach from a suitable acyclic precursor. The Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of a dinitrile, presents a highly effective method for constructing the 4-aminoisothiazole core.[2][3]

Our proposed synthetic strategy hinges on the construction of a highly functionalized acyclic precursor containing all the necessary carbon and heteroatom components. This precursor will then be subjected to a base-induced Thorpe-Ziegler cyclization to furnish the desired isothiazole ring system.

The Synthesis Pathway: A Step-by-Step Guide

The synthesis of this compound is accomplished through a multi-step sequence, commencing with readily available starting materials.

Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate

The synthesis begins with the acylation of ethyl cyanoacetate. This reaction establishes the carbon framework that will ultimately form a significant portion of the isothiazole ring.

Experimental Protocol:

-

To a stirred solution of ethyl cyanoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add acetyl chloride (1.05 eq) dropwise.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 2-cyano-3-oxobutanoate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-cyano-3-aminocrotonate

The introduction of the first nitrogen atom is achieved through the reaction of the β-ketoester with ammonia. This enamine formation is a critical step in setting up the subsequent cyclization.

Experimental Protocol:

-

Dissolve ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol.

-

Bubble ammonia gas through the solution for 2 hours, or alternatively, use a concentrated solution of ammonium hydroxide and stir at room temperature overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield ethyl 2-cyano-3-aminocrotonate.

Step 3: Synthesis of the Acyclic Thioamide Precursor

The sulfur atom and the second nitrogen atom (of the aminocarbonyl group) are introduced by reacting the enamine with cyanothioacetamide. Cyanothioacetamide is a versatile reagent in the synthesis of various sulfur and nitrogen-containing heterocycles.[4]

Experimental Protocol:

-

To a solution of ethyl 2-cyano-3-aminocrotonate (1.0 eq) in ethanol, add cyanothioacetamide (1.0 eq).

-

Add a catalytic amount of a suitable base, such as triethylamine or piperidine.

-

Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting crude product, the acyclic thioamide precursor, is then carried forward to the final cyclization step.

Step 4: Thorpe-Ziegler Cyclization to this compound

The final and key step of the synthesis is the intramolecular Thorpe-Ziegler cyclization of the acyclic thioamide precursor. This reaction is typically promoted by a strong base and results in the formation of the 4-aminoisothiazole ring.

Experimental Protocol:

-

Dissolve the crude acyclic thioamide precursor in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a strong base, such as sodium ethoxide or sodium hydride (1.2 eq), at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. The progress of the cyclization can be monitored by TLC.

-

Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

-

Pour the mixture into ice-water and collect the resulting precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Table 1: Summary of Reaction Parameters and Expected Yields

| Step | Key Reagents | Solvent | Temperature | Time | Expected Yield (%) |

| 1 | Ethyl cyanoacetate, NaH, Acetyl chloride | THF | 0 °C to RT | 4 h | 85-90 |

| 2 | Ethyl 2-cyano-3-oxobutanoate, Ammonia | Ethanol | RT | 12 h | 90-95 |

| 3 | Ethyl 2-cyano-3-aminocrotonate, Cyanothioacetamide | Ethanol | Reflux | 6-8 h | 75-80 |

| 4 | Acyclic Thioamide Precursor, Sodium Ethoxide | Ethanol | RT | 12-16 h | 70-75 |

Mechanistic Insights: The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler cyclization is the cornerstone of this synthetic pathway. The mechanism involves the following key steps:

-

Deprotonation: The strong base deprotonates the active methylene group of the thioamide precursor, generating a carbanion.

-

Intramolecular Nucleophilic Attack: The newly formed carbanion attacks the nitrile group of the cyanoacetamide moiety in an intramolecular fashion, forming a five-membered ring intermediate.

-

Tautomerization and Aromatization: The cyclic intermediate undergoes tautomerization to form the more stable enamine, which is the 4-aminoisothiazole ring. Subsequent workup leads to the isolation of the final product.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a battery of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (amine, amide, ester, C=C, C=N).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualizing the Synthesis

Overall Synthetic Pathway

Caption: Key steps in the Thorpe-Ziegler cyclization mechanism.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The strategy, centered around the powerful Thorpe-Ziegler cyclization, offers good overall yields and utilizes readily accessible starting materials. The resulting polysubstituted isothiazole is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and development. The provided experimental protocols and mechanistic insights serve as a practical resource for researchers in the field.

References

-

ResearchGate. Synthesis of isothiazole‐purine analogues via Thorpe–Ziegler...[Link]

-

ResearchGate. Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler...[Link]

-

Wikipedia. Thorpe reaction. [Link]

-

Organic Chemistry Portal. Isothiazole synthesis. [Link]

-

MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. [Link]

-

ResearchGate. Dithioesters as Thiocarbonyl Precursors in Thorpe–Ziegler-Type Cyclization. [Link]

-

ResearchGate. Cyanothioacetamide: A polyfunctional reagent with broad synthetic utility | Request PDF. [Link]

-

PubMed Central (PMC). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. [Link]

-

ResearchGate. Methods to Synthesize Substituted Isothiazoles.[Link]

-

ResearchGate. The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. [Link]

-

PubMed. Solvent-free synthesis of functionalized thiazoles using multicomponent reaction of isothiocyanates. [Link]

-

ResearchGate. Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. [Link]

-

Arkivoc. Synthesis of benzo[d]isothiazoles: an update. [Link]

- Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

-

PubMed Central (PMC). Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones. [Link]

Sources

The Precision Strike: Unraveling the Mechanism of Action of Aminocarbonyl Isothiazole Derivatives in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The aminocarbonyl isothiazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted anticancer therapeutics. This guide provides an in-depth technical exploration of the mechanism of action of aminocarbonyl isothiazole derivatives, with a primary focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. We will dissect the molecular interactions, cellular consequences, and the experimental methodologies required to elucidate their activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven protocols.

Introduction: The Rise of a Versatile Scaffold

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a cornerstone of many pharmacologically active compounds. When functionalized with an aminocarbonyl group, this scaffold gives rise to a class of molecules with significant potential for selective and potent inhibition of key cellular targets. In the landscape of oncology, where precision medicine is paramount, aminocarbonyl isothiazole derivatives have garnered considerable attention for their ability to modulate critical signaling pathways that drive tumor growth and survival.

One of the most promising avenues of investigation for these compounds is their potent inhibitory activity against the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cellular processes including proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers.[1] The structural features of the aminocarbonyl isothiazole core allow for key interactions within the ATP-binding pocket of kinases like PI3K and mTOR, leading to the disruption of downstream signaling.[2]

This guide will delve into the specifics of this mechanism, providing a detailed understanding of how these derivatives exert their anticancer effects and how to effectively characterize them in a laboratory setting.

The Primary Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that translates extracellular signals into cellular responses. Its aberrant activation is a frequent event in cancer, making it a highly attractive target for therapeutic intervention. Aminocarbonyl isothiazole derivatives have been shown to act as potent dual inhibitors of PI3K and mTOR, two key kinases in this pathway.[1][2]

The PI3K/Akt/mTOR Signaling Cascade: A Simplified Overview

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate a wide array of cellular processes, including protein synthesis, cell growth, and survival.

Molecular Interactions: Binding to the Kinase Hinge Region

Molecular docking studies have provided valuable insights into the binding mode of aminocarbonyl isothiazole derivatives within the ATP-binding pocket of PI3K and mTOR.[2] The isothiazole core and the aminocarbonyl linker often form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The various substituents on the isothiazole and the flanking aryl groups can be modified to enhance potency and selectivity by forming additional interactions with specific residues in the active site. This structure-activity relationship (SAR) is a crucial aspect of the drug discovery process for this class of compounds.[3]

Cellular Consequences of PI3K/mTOR Inhibition

The dual inhibition of PI3K and mTOR by aminocarbonyl isothiazole derivatives leads to a cascade of downstream cellular effects, ultimately culminating in anticancer activity. These effects include:

-

Induction of Apoptosis: By blocking the pro-survival signals emanating from the PI3K/Akt pathway, these compounds can trigger programmed cell death, or apoptosis, in cancer cells.[1][4]

-

Cell Cycle Arrest: The PI3K/mTOR pathway is a key regulator of the cell cycle. Its inhibition can lead to the arrest of cancer cells in the G0/G1 phase, preventing them from proliferating.[2][4]

These cellular outcomes are the direct result of the precise molecular mechanism of action and are the basis for the therapeutic potential of these compounds.

Experimental Methodologies for Mechanistic Elucidation

A thorough understanding of the mechanism of action of aminocarbonyl isothiazole derivatives requires a suite of robust and validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for quantifying the inhibition of kinase activity in a high-throughput format. The LanthaScreen® Eu Kinase Binding Assay is a common example.

Principle: This assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, a high degree of FRET occurs. A test compound that binds to the ATP site will compete with the tracer, leading to a loss of FRET.[3]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer.

-

Dilute the kinase (e.g., PI3Kα or mTOR) to the desired concentration in the kinase buffer.

-

Prepare a solution of the europium-labeled antibody and the fluorescent tracer at 2X the final concentration.

-

Prepare serial dilutions of the aminocarbonyl isothiazole derivative in DMSO, and then dilute further in the kinase buffer.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 5 µL of the tracer solution to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (tracer) wavelengths.

-

Calculate the emission ratio (acceptor/donor).

-

Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Sources

- 1. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of substituted isothiazole-5-carboxylates

An In-Depth Technical Guide to the Biological Activity of Substituted Isothiazole-5-Carboxylates

Authored by a Senior Application Scientist

Foreword: The Isothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in modern medicinal chemistry.[1][2] First synthesized in 1956, this scaffold has since been identified in both natural products and a multitude of synthetic drugs, demonstrating a remarkable breadth of biological activity.[3] The unique electronic properties conferred by the nitrogen and sulfur heteroatoms, including their electronegativity and the 1,2-relationship, make the isothiazole nucleus a versatile pharmacophore capable of engaging with a wide array of biological targets.[1]

Derivatives of isothiazole have been successfully developed as antiviral, anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[1][2][3][4] This guide focuses specifically on a promising subclass: substituted isothiazole-5-carboxylates . The carboxylate group at the C5 position serves as a critical handle for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. By exploring various substitutions on the isothiazole ring and modifying the carboxylate moiety (e.g., as esters or amides), researchers can systematically investigate structure-activity relationships (SAR) to optimize potency and selectivity for desired therapeutic targets.

This document provides a comprehensive overview of the synthesis, biological activities, and evaluation methodologies for substituted isothiazole-5-carboxylates, designed for researchers, scientists, and drug development professionals.

Synthetic Strategies: Building the Isothiazole-5-Carboxylate Core

The biological evaluation of any chemical series begins with robust and flexible synthetic access to the core scaffold and its analogs. The synthesis of the isothiazole ring can be approached through various ring-forming reactions, with the choice of method often depending on the desired substitution pattern.[5]

A prevalent strategy involves the [4+1] annulation, which combines a four-atom fragment with a one-atom fragment to construct the ring. For instance, β-ketodithioesters or β-ketothioamides can react with an ammonia source (like NH₄OAc) under metal-free conditions, proceeding through a sequential imine formation, cyclization, and aerial oxidation cascade to yield 3,5-disubstituted isothiazoles.[6]

Caption: [4+1] Annulation workflow for isothiazole synthesis.

Once the core is formed, the C5 position can be functionalized. Direct metalation at C5 using butyllithium, followed by quenching with an electrophile like carbon dioxide or diethyl oxalate, is a valuable method for introducing the carboxylate group, yielding isothiazole-5-carboxylic acids or their esters.[7] This approach provides a key intermediate for further derivatization.

Antimicrobial Activity: A Persistent Threat

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal properties.[8][9] Isothiazole derivatives have long been investigated for these activities, and the isothiazole-5-carboxylate scaffold is no exception.[1]

Mechanism of Action Insights

The antimicrobial efficacy of many sulfur-containing heterocycles stems from their ability to interfere with essential microbial processes. Isothiazolinones, a related class, are known to disrupt microbial protein and nucleic acid synthesis.[4] For isothiazole-5-carboxylates, the mechanism may involve the inhibition of key bacterial enzymes or disruption of cell membrane integrity. The specific mode of action is highly dependent on the substitution pattern around the ring.

Structure-Activity Relationship (SAR)

SAR studies reveal how chemical modifications influence antimicrobial potency. For thiazole and isothiazole derivatives, the following trends are often observed:

-

Lipophilicity: Increasing the lipophilicity of substituents can enhance membrane permeability, leading to improved activity, particularly against Gram-positive bacteria.

-

Electronic Effects: The introduction of electron-withdrawing groups can modulate the reactivity of the heterocyclic ring, potentially enhancing interactions with biological targets.

-

Amide/Ester Modification: Conversion of the C5-carboxylic acid to various amides or esters can dramatically impact activity. This modification alters solubility, hydrogen bonding capacity, and steric profile, which are critical for target binding and cell penetration.

Table 1: Representative Antimicrobial Activity of Substituted Thiazole/Isothiazole Derivatives

| Compound ID | R¹ Substituent (at C3/C4) | R² Substituent (at C5) | Test Organism | MIC (µg/mL) | Reference |

| TZD-01 | 4-chlorophenyl | -NH-(piperazine)-CH₃ | S. aureus | 6.25 | [10] |

| TZD-02 | 4-chlorophenyl | -NH-(piperazine)-CH₃ | E. coli | 6.25 | [10] |

| BTH-01 | 2,5-dichloro-thienyl | -NH₂ | S. aureus | 6.25 | [11] |

| BTH-02 | 2,5-dichloro-thienyl | -NH₂ | K. pneumoniae | 12.5 | [11] |

| PAI-01 | 2-phenylacetamido | -H | B. subtilis | 1.56 | [11] |

Note: This table includes data from related thiazole scaffolds to illustrate general trends applicable to isothiazole-5-carboxylates.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC).[8][12]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.[13]

Step-by-Step Methodology:

-

Inoculum Preparation: Inoculate a few colonies of the test microorganism (e.g., S. aureus ATCC 25923) into a suitable broth (e.g., Luria Broth).[8] Incubate at 37°C until the culture reaches the exponential growth phase.

-

Standardization: Adjust the microbial suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[13] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test isothiazole-5-carboxylate in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the wells of a 96-well plate containing the growth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Positive Control: Wells containing medium and inoculum only (to confirm microbial growth).

-

Negative Control: Wells containing medium only (to check for sterility).

-

Standard Control: A known antibiotic (e.g., ciprofloxacin) is tested in parallel.[10]

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.[13]

Anticancer Activity: Targeting Uncontrolled Proliferation

The isothiazole scaffold is present in several compounds investigated for their anticancer properties.[1] Derivatives have been shown to exhibit cytotoxic and antiproliferative effects against a variety of cancer cell lines.[14] Isothiazolo[5,4-b]pyridine derivatives, for example, have demonstrated a broad spectrum of anticancer action.[14]

Potential Mechanisms of Action

The anticancer activity of substituted isothiazoles can arise from multiple mechanisms:

-

Kinase Inhibition: Many anticancer drugs target protein kinases that are dysregulated in cancer. The isothiazole ring can act as a hinge-binding motif in the ATP-binding pocket of kinases.

-

Enzyme Inhibition: Isothiazoles can inhibit other enzymes crucial for cancer cell survival and proliferation, such as monoacylglycerol lipase (MAGL), which is involved in pro-tumorigenic signaling.[15]

-

Induction of Apoptosis: Potent compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating key signaling pathways.

Caption: General workflow for assessing anticancer activity.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability, providing a robust initial screening for a compound's cytotoxic potential.[16][17]

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[17]

Step-by-Step Methodology:

-

Cell Culture: Seed human cancer cells (e.g., A-549 lung cancer, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.[18][17] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the isothiazole-5-carboxylate compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log-transformed) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Self-Validation: The key to a trustworthy protocol is the inclusion of proper controls. A standard anticancer drug (e.g., 5-fluorouracil or doxorubicin) should be run in parallel to validate the assay's sensitivity and provide a benchmark for the potency of the test compounds.[19] It is also crucial to test the compounds on non-malignant cell lines to assess their selectivity index (SI), which is a measure of a drug's potential therapeutic window.[18][20]

Table 2: Representative Anticancer Activity of Substituted Thiazole/Isothiazole Derivatives

| Compound ID | Core Scaffold | Cancer Cell Line | IC₅₀ or GI₅₀ (µM) | Reference |

| 3g | Thiazole-5-carboxylate | EKVX (Non-Small Cell Lung) | 0.865 | [15] |

| 4c | Thiazole-5-carboxylate | HOP-92 (Non-Small Cell Lung) | 0.34 | [15] |

| 8c | Thiazole-5-carboxamide | A-549 (Lung) | ~5 µg/mL (48% inhibition) | [19][21] |

| IST-OH | Isothiazolopyridine | Various | ~20 µM (GI₅₀ level) | [14] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a vital biological response, but its dysregulation can lead to chronic diseases.[22][23] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with side effects, driving the search for new anti-inflammatory agents.[22] Several isothiazole derivatives have shown significant anti-inflammatory activity, suggesting their potential in this therapeutic area.[4][24][25]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of small molecules are often achieved by inhibiting key enzymes in the inflammatory cascade.

-

COX/LOX Inhibition: Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are critical enzymes in the metabolism of arachidonic acid, which produces pro-inflammatory prostaglandins and leukotrienes, respectively.[26] Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.[22]

-

Protein Denaturation Inhibition: Denaturation of proteins is a well-documented cause of inflammation.[23] Compounds that can prevent heat- or chemically-induced protein denaturation can be effective anti-inflammatory agents.[27]

Experimental Protocol: In Vitro Inhibition of Albumin Denaturation

This assay is a simple and cost-effective method for the initial screening of anti-inflammatory activity.[23][28]

Principle: When subjected to heat, proteins like bovine serum albumin (BSA) or egg albumin undergo denaturation, leading to an increase in the turbidity of the solution. An anti-inflammatory agent will stabilize the protein, preventing denaturation and thus reducing the turbidity.[23]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the isothiazole-5-carboxylate compound.

-

Control: A similar volume of distilled water is used as the control instead of the test compound.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Cooling & Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

-

Standard: Use a known anti-inflammatory drug, such as diclofenac sodium or aspirin, as a positive control for comparison.[28]

Conclusion and Future Directions

Substituted isothiazole-5-carboxylates represent a highly versatile and promising class of compounds for drug discovery. Their synthetic tractability allows for extensive exploration of structure-activity relationships across a spectrum of biological targets. The protocols detailed in this guide provide a robust framework for evaluating their antimicrobial, anticancer, and anti-inflammatory potential.

Future research should focus on integrating these in vitro findings with more complex biological systems. Promising candidates identified through these screening funnels should be advanced to cell-based mechanistic assays, ADME/Tox profiling, and ultimately, in vivo efficacy models. The continued exploration of the chemical space around the isothiazole-5-carboxylate core, guided by rigorous biological evaluation, holds significant promise for the development of next-generation therapeutics.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- [Biological activity of the isothiazole derivatives] - PubMed. (2003). Postepy Hig Med Dosw.

- Protocol for Assessing the Anticancer Activity of Novel Small Molecules - Benchchem. (2025). BenchChem.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH.

- Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate.

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Google Search.

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC.

- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications - Books. (2024). Royal Society of Chemistry.

- New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. PubMed.

- Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues - Benchchem. (2025). BenchChem.

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2024).

- New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed. (1973). Arch Immunol Ther Exp (Warsz).

- Synthesis of isothiazole derivatives with potential biological activity - PubMed. PubMed.

- Assessment of antimicrobial activity - Protocols.io. (2019). Protocols.io.

- Assessment and evaluation of methods used for antimicrobial activity assay. (2024). Google Search.

- (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. (2019).

- Current Landscape of Methods to Evaluate Antimicrobial Activity of N

- Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties.

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. (2018).

- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE International Journal of Drug Development & R. Google Search.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate.

- Product Class 15: Isothiazoles. Google Search.

- Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed. PubMed.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- Anticancer activity of some isothiazolo[5,4-b]pyridine deriv

- Isothiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025).

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Journal of Infection and Public Health. Google Search.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Structure–activity relationships in 3-isothiazolones - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Isothiazole synthesis [organic-chemistry.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Assessment of antimicrobial activity [protocols.io]

- 9. jchemrev.com [jchemrev.com]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]

- 13. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

- 14. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. journalajrb.com [journalajrb.com]

- 23. researchgate.net [researchgate.net]

- 24. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. jddtonline.info [jddtonline.info]

- 27. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ijddr.in [ijddr.in]

Unveiling the Therapeutic Potential of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate is a heterocyclic compound of emerging interest within the landscape of medicinal chemistry. While direct pharmacological studies on this specific molecule are limited, its structural motifs, featuring an isothiazole core substituted with amino, aminocarbonyl, and ethyl carboxylate groups, suggest a rich potential for therapeutic intervention. This guide synthesizes the current understanding of isothiazole and thiazole derivatives' biological activities to extrapolate and propose potential therapeutic targets for this compound. We delve into the mechanistic basis for these hypotheses, drawing parallels from structurally related compounds that have demonstrated efficacy in preclinical and clinical studies. Furthermore, this document provides a comprehensive framework for the experimental validation of these putative targets, including detailed protocols for key assays. This in-depth analysis aims to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic promise of this intriguing isothiazole derivative.

Introduction: The Isothiazole Scaffold as a Privileged Structure in Drug Discovery

The isothiazole ring is a five-membered heterocyclic scaffold containing nitrogen and sulfur atoms, which has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Isothiazole derivatives have been reported to possess a wide array of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The electronic properties of the isothiazole ring, coupled with the potential for diverse substitutions, allow for the fine-tuning of molecular interactions with various biological targets.

This compound (CAS Number: 54968-74-0; Molecular Formula: C₇H₉N₃O₃S) is a derivative that combines the isothiazole core with key functional groups known to participate in biological interactions. The amino and aminocarbonyl (carboxamide) moieties can act as hydrogen bond donors and acceptors, crucial for binding to protein targets. The ethyl carboxylate group can influence the compound's pharmacokinetic properties and may also engage in specific interactions within a binding pocket.

Given the nascent stage of research on this specific molecule, this guide will leverage the extensive literature on related isothiazole and thiazole carboxamides to build a robust, evidence-based hypothesis of its potential therapeutic targets.

Hypothesized Therapeutic Targets and Mechanisms of Action

Based on the known biological activities of structurally similar isothiazole and thiazole derivatives, we propose the following potential therapeutic targets and signaling pathways for this compound.

Oncology: A Primary Focus for Isothiazole Derivatives

The most prominent and well-documented therapeutic area for isothiazole and thiazole derivatives is oncology.[1][2][3] These compounds have been shown to exert their anticancer effects through multiple mechanisms.

Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Several classes of thiazole and isothiazole derivatives have been identified as potent kinase inhibitors.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Thiazole derivatives have been shown to effectively block VEGFR-2 activity.[2]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor cell proliferation, survival, and metastasis.[6][7][8][9] The inhibition of EGFR is a cornerstone of treatment for several cancer types.

-

c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell invasion and metastasis. Thiazole and thiadiazole carboxamide derivatives have been explored as c-Met inhibitors.[3]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10][11][12][13][14] Several small molecule inhibitors targeting components of this pathway are in clinical development or use.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Thiazole derivatives have been demonstrated to trigger apoptotic cell death in cancer cells.[2] The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling cascades.[15][16][17][18][19]

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Thiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from dividing.[2]

Neuropharmacology: Modulating Neurotransmitter Receptors

Beyond oncology, isothiazole derivatives have shown promise in the field of neuropharmacology.

-

GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[20][21][22][23][24] Modulating GABA receptor activity can have therapeutic effects in conditions such as anxiety, epilepsy, and sleep disorders. Some isothiazoles have been identified as modulators of GABA receptors.

Inflammation and Immunology

-

Cyclooxygenase (COX) Inhibition: The cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory process. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[25][26] Novel thiazole carboxamide derivatives have been investigated as COX inhibitors with potential anti-inflammatory and anticancer activities.[25][26]

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating inflammatory and immune responses.[27][28][29][30][31] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.

Visualizing the Pathways: A Diagrammatic Overview